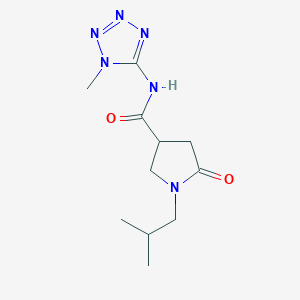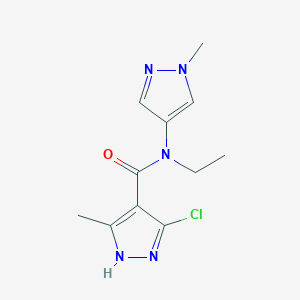
1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide, also known as MPX-004, is a novel compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it has been suggested that it may act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide has also been shown to modulate the activity of certain ion channels, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. In addition, 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide has been found to inhibit the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is its relatively simple synthesis method, which allows for large-scale production. 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide has also been shown to have a favorable safety profile in animal studies. However, one limitation of 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is its poor solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide may also have applications in the treatment of other inflammatory conditions such as asthma and inflammatory bowel disease. Further research is needed to fully understand the mechanism of action of 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide and to optimize its pharmacological properties for clinical use.
Conclusion
In conclusion, 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is a novel compound with promising therapeutic applications. Its relatively simple synthesis method and favorable safety profile make it an attractive candidate for further research. While the mechanism of action of 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide is not fully understood, it has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. Further research is needed to fully explore the potential of 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 1-methyltetrazol-5-amine and 2-methylpropyl isocyanate in the presence of a suitable solvent and base. The resulting intermediate is then reacted with 3-pyrrolidinecarboxylic acid to yield 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide. The synthesis method is relatively simple and can be carried out on a large scale, making 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide a promising candidate for further research.
Aplicaciones Científicas De Investigación
1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential applications in the treatment of various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. 1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N6O2/c1-7(2)5-17-6-8(4-9(17)18)10(19)12-11-13-14-15-16(11)3/h7-8H,4-6H2,1-3H3,(H,12,13,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIUGGOVTURJRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(CC1=O)C(=O)NC2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylpropyl)-N-(1-methyltetrazol-5-yl)-5-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[8-fluoro-3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propan-1-one](/img/structure/B7437982.png)

![(2S)-N-[dimethyl(oxo)-lambda6-sulfanylidene]-1-(2,3,3,3-tetrafluoropropanoyl)pyrrolidine-2-carboxamide](/img/structure/B7438000.png)
![2,2,2-trifluoroethyl N-[2-[8-fluoro-3-(hydroxymethyl)-3,4-dihydro-2H-quinolin-1-yl]-2-oxoethyl]carbamate](/img/structure/B7438002.png)
![tert-butyl N-[1-[(5-ethyl-1,2-oxazole-3-carbonyl)amino]spiro[3.3]heptan-3-yl]carbamate](/img/structure/B7438003.png)
![N-[1-(2-hydroxyethyl)cyclopropyl]-5-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7438004.png)


![N-[2-[cyclopropyl(methyl)amino]ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7438037.png)
![(3-Hydroxyazetidin-1-yl)-[1-(2-methoxyethyl)pyrazol-3-yl]methanone](/img/structure/B7438042.png)
![6-amino-1-(2-methoxyethyl)-5-[2-[[(2R)-1-methoxypropan-2-yl]-methylamino]acetyl]pyrimidine-2,4-dione](/img/structure/B7438044.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-(2-methoxyphenyl)triazol-1-yl]ethanone](/img/structure/B7438045.png)
![2-[4-(3-Bromobenzoyl)piperazin-1-yl]-2-oxoacetic acid](/img/structure/B7438070.png)
